molecular formula C12H16N2O2 B1148686 (R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine CAS No. 1213024-25-9

(R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine

Cat. No. B1148686
CAS RN: 1213024-25-9
M. Wt: 220.26764
InChI Key:
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Description

(R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine, also known as R(+)-DOI, is a potent and selective agonist for the serotonin 5-HT2A receptor. It is a member of the phenethylamine family of compounds and is structurally similar to other hallucinogens such as LSD and mescaline. The purpose of

Mechanism of Action

R(+)-DOI acts as a potent and selective agonist for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in changes in gene expression and synaptic plasticity. The exact mechanism by which R(+)-DOI produces its hallucinogenic effects is not fully understood, but it is thought to involve alterations in the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate.
Biochemical and Physiological Effects
R(+)-DOI produces a range of biochemical and physiological effects, including changes in mood, perception, and thought processes. It is known to induce visual hallucinations, alterations in time perception, and changes in the perception of self and reality. R(+)-DOI has also been shown to increase heart rate, blood pressure, and body temperature, and to produce nausea and vomiting in some individuals.

Advantages and Limitations for Lab Experiments

R(+)-DOI has several advantages for use in lab experiments, including its high potency and selectivity for the serotonin 5-HT2A receptor. It is also relatively stable and can be easily synthesized in large quantities. However, R(+)-DOI has several limitations, including its potential for producing adverse effects in humans and animals, and the need for specialized equipment and expertise to synthesize and administer the compound.

Future Directions

There are several future directions for research on R(+)-DOI, including the development of new analogs with improved pharmacological properties and the investigation of its therapeutic potential for various psychiatric disorders. R(+)-DOI may also be useful for studying the neural circuits underlying visual perception and consciousness. Further research is needed to fully understand the mechanisms underlying the hallucinogenic effects of R(+)-DOI and other related compounds.
Conclusion
In conclusion, R(+)-DOI is a potent and selective agonist for the serotonin 5-HT2A receptor that has been extensively used in scientific research to study the molecular mechanisms underlying the hallucinogenic effects of LSD and other related compounds. It has several advantages for use in lab experiments, but also has limitations and potential adverse effects. Future research on R(+)-DOI may lead to the development of new treatments for various psychiatric disorders and a better understanding of the neural circuits underlying consciousness and perception.

Synthesis Methods

The synthesis of R(+)-DOI involves several steps, starting with the reaction of piperazine with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxaldehyde. This is followed by a reduction step using sodium borohydride to yield the desired product. The synthesis of R(+)-DOI is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

R(+)-DOI has been used extensively in scientific research to study the serotonin 5-HT2A receptor and its role in various physiological and pathological processes. It has been used to investigate the molecular mechanisms underlying the hallucinogenic effects of LSD and other related compounds. R(+)-DOI has also been used to study the effects of serotonin on memory, learning, and behavior.

properties

CAS RN

1213024-25-9

Product Name

(R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine

Molecular Formula

C12H16N2O2

Molecular Weight

220.26764

synonyms

(R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine

Origin of Product

United States

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